molecular formula C7H6BrN3 B13934430 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine CAS No. 2227205-80-1

3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Katalognummer: B13934430
CAS-Nummer: 2227205-80-1
Molekulargewicht: 212.05 g/mol
InChI-Schlüssel: WCZZLLLKJVDSDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with a bromine atom at the 3-position and an amine group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by bromination and amination reactions. One common method starts with the cyclization of a suitable precursor to form the pyrrolo[2,3-c]pyridine ring system. Bromination is then carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

    Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Chemical Biology: It serves as a probe for investigating the function of biological molecules and pathways.

    Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes .

Wirkmechanismus

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in inhibition or activation of specific biological pathways, depending on the context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution pattern.

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.

    3-bromo-1H-pyrrolo[2,3-c]pyridine: Lacks the amine group at the 5-position .

Uniqueness

3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine is unique due to the presence of both a bromine atom and an amine group, which confer specific reactivity and binding properties. This makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .

Eigenschaften

CAS-Nummer

2227205-80-1

Molekularformel

C7H6BrN3

Molekulargewicht

212.05 g/mol

IUPAC-Name

3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

InChI

InChI=1S/C7H6BrN3/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H,(H2,9,11)

InChI-Schlüssel

WCZZLLLKJVDSDG-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CNC2=CN=C1N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.